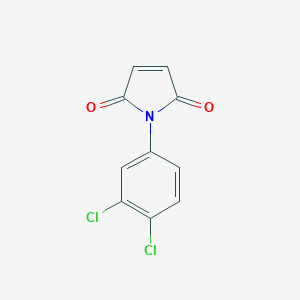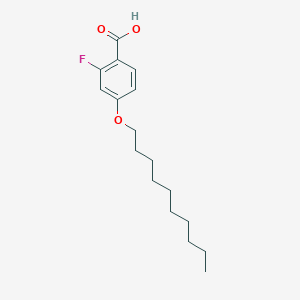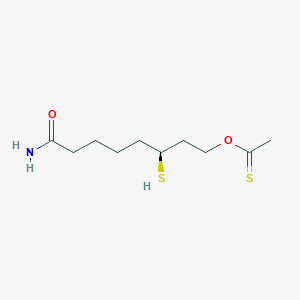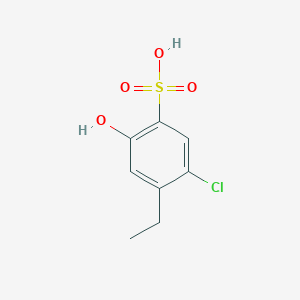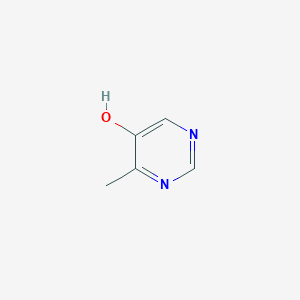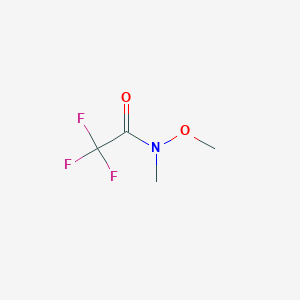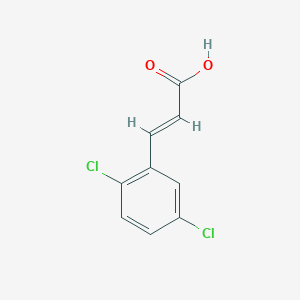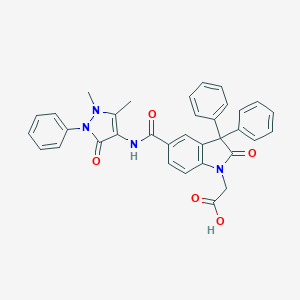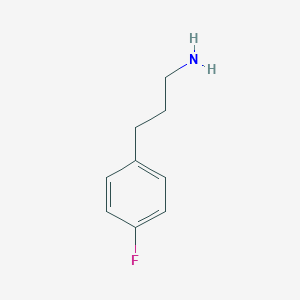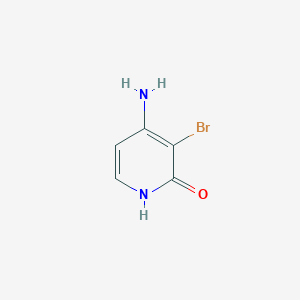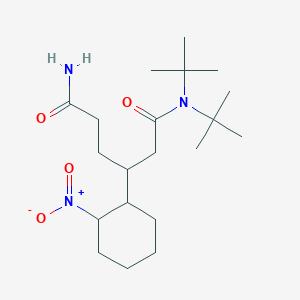
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide, also known as BNPA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.
Mecanismo De Acción
The exact mechanism of action of N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide is not fully understood, but it is thought to act as an inhibitor of certain ion channels and transporters. It has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and transporters, which can affect the function of cells and tissues. It has also been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to access intracellular targets. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential targets for its activity.
Métodos De Síntesis
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of tert-butylamine with adipic acid to form N,N-bis(tert-butyl)adipamide. This intermediate is then reacted with 2-nitrocyclohexanone to form the final product, this compound.
Aplicaciones Científicas De Investigación
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide has been used in a variety of scientific research applications, including studies of ion channels, membrane transporters, and G protein-coupled receptors. It has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.
Propiedades
Número CAS |
102366-82-5 |
|---|---|
Fórmula molecular |
C20H37N3O4 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N,N-ditert-butyl-3-(2-nitrocyclohexyl)hexanediamide |
InChI |
InChI=1S/C20H37N3O4/c1-19(2,3)22(20(4,5)6)18(25)13-14(11-12-17(21)24)15-9-7-8-10-16(15)23(26)27/h14-16H,7-13H2,1-6H3,(H2,21,24) |
Clave InChI |
BBNXIROMEHRFQA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)CC(CCC(=O)N)C1CCCCC1[N+](=O)[O-])C(C)(C)C |
SMILES canónico |
CC(C)(C)N(C(=O)CC(CCC(=O)N)C1CCCCC1[N+](=O)[O-])C(C)(C)C |
Sinónimos |
3-(2-nitrocyclohexyl)-N,N-ditert-butyl-hexanediamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



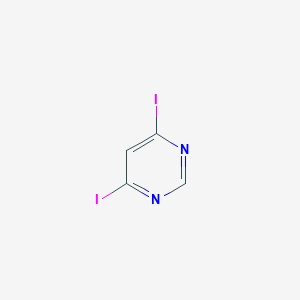
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
